4-Bromo-2-ethoxy-N-methylbenzamide
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Description
“4-Bromo-2-ethoxy-N-methylbenzamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.112 Da . The compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-ethoxy-N-methylbenzamide” consists of a benzamide core with a bromine atom at the 4th position, a methoxy group at the 2nd position, and a methyl group attached to the nitrogen atom .Scientific Research Applications
Antioxidant Properties
Research on bromophenol derivatives, including those structurally similar to 4-Bromo-2-ethoxy-N-methylbenzamide, indicates their potential as natural antioxidants. For instance, novel nitrogen-containing bromophenols isolated from the marine red alga Rhodomela confervoides have demonstrated significant scavenging activity against DPPH radicals. These compounds, due to their potent antioxidant capabilities, may find applications in food and pharmaceutical industries to enhance the oxidative stability of products (Li, Li, Gloer, & Wang, 2012).
Photodynamic Therapy for Cancer
The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown remarkable properties useful for photodynamic therapy (PDT). These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
GPR35 Agonism
The development of selective GPR35 agonists, such as 6-Bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, has provided powerful tools for studying the orphan G protein-coupled receptor GPR35. These agonists have shown high affinity and effectiveness in receptor binding and activation, suggesting potential therapeutic applications in diseases where GPR35 is implicated (Thimm, Funke, Meyer, & Müller, 2013).
properties
IUPAC Name |
4-bromo-2-ethoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-9-6-7(11)4-5-8(9)10(13)12-2/h4-6H,3H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATTWSDSGWAEMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681832 |
Source
|
Record name | 4-Bromo-2-ethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethoxy-N-methylbenzamide | |
CAS RN |
1245563-16-9 |
Source
|
Record name | Benzamide, 4-bromo-2-ethoxy-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245563-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-ethoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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